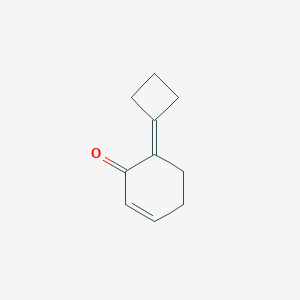![molecular formula C10H22GeO4 B14221843 4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane CAS No. 823180-75-2](/img/structure/B14221843.png)
4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is a germanium-containing compound with a unique structure that includes two isopropyl groups and a dioxagermolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane typically involves the reaction of germanium tetrachloride with isopropanol in the presence of a base. The reaction proceeds through the formation of intermediate germanium alkoxides, which then cyclize to form the dioxagermolane ring. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide derivatives, while reduction can produce germanium hydrides.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: The compound is used in the development of advanced materials, such as germanium-based semiconductors and optical materials.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and apoptosis pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-2-isopropyl thiazole: This compound has a similar structural motif but contains sulfur instead of germanium.
2,2-Di(propan-2-yl)-malonic acid dimethyl ester: Another compound with isopropyl groups, but with a different core structure.
Uniqueness
4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is unique due to its germanium-containing dioxagermolane ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
823180-75-2 |
|---|---|
Molekularformel |
C10H22GeO4 |
Molekulargewicht |
278.91 g/mol |
IUPAC-Name |
4,5-dimethyl-2,2-di(propan-2-yloxy)-1,3,2-dioxagermolane |
InChI |
InChI=1S/C10H22GeO4/c1-7(2)12-11(13-8(3)4)14-9(5)10(6)15-11/h7-10H,1-6H3 |
InChI-Schlüssel |
JCARRDYIKXEKTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O[Ge](O1)(OC(C)C)OC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)

![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)

![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)



![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)


